ETHYL 2-CYCLOPROPANEAMIDO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

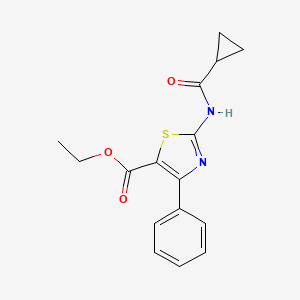

Ethyl 2-cyclopropaneamido-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a cyclopropaneamide substituent at position 2, a phenyl group at position 4, and an ethyl carboxylate ester at position 4. The thiazole core is a five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-21-15(20)13-12(10-6-4-3-5-7-10)17-16(22-13)18-14(19)11-8-9-11/h3-7,11H,2,8-9H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNALZWMGDDCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYCLOPROPANEAMIDO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiazole ring through the reaction of a thiourea derivative with an α-haloketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYCLOPROPANEAMIDO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that thiazole derivatives exhibit antimicrobial activity against various pathogens. Ethyl 2-cyclopropaneamido-4-phenyl-1,3-thiazole-5-carboxylate has shown promising results in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

Compounds containing the thiazole ring have been linked to anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .

3. Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in animal models, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In vitro studies conducted on breast cancer cell lines showed that this compound induced cell death through apoptosis pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, highlighting its mechanism of action as an anticancer agent .

Mechanism of Action

The mechanism of action of ETHYL 2-CYCLOPROPANEAMIDO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and cyclopropaneamido group could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiazole Derivatives

Key Observations:

- Position 4: Phenyl vs. fluorophenyl substituents influence electron-withdrawing effects and metabolic stability. Fluorine in CAS 887267-69-8 enhances lipophilicity and resistance to oxidative degradation .

- Core Structure: The aromatic 1,3-thiazole in the target compound and CAS 887267-69-8 confers stability and conjugation, whereas the 2,3-dihydro-thiazole in 1a is non-aromatic, increasing susceptibility to ring-opening reactions .

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: The cyclopropaneamide group may participate in C–H···O or N–H···S hydrogen bonds, influencing crystal packing and solubility. Rigid cyclopropane could reduce conformational flexibility, aiding crystallinity .

- Compound 1a: The dihydro-thiazole’s non-planar structure may lead to unique puckering modes (see Cremer-Pople parameters ), affecting intermolecular interactions.

Validation and Computational Insights

- Structural validation via SHELX software (e.g., SHELXL for refinement) ensures accuracy in bond lengths and angles, critical for comparing electronic effects of substituents .

Biological Activity

Ethyl 2-cyclopropaneamido-4-phenyl-1,3-thiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as thioketones and amines.

- Cyclopropaneamido Substitution : The introduction of the cyclopropaneamido group is achieved via amide coupling reactions.

- Esterification : Finally, the carboxylic acid moiety is converted to an ester using ethanol and acid catalysts.

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting effective enzyme inhibition mechanisms related to cancer growth .

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. This compound has demonstrated significant activity against both bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Case Studies

- SIRT2 Inhibition : A study focused on thiazole-based compounds reported that certain derivatives could inhibit SIRT2 (NAD+-dependent deacetylase), leading to increased acetylation of α-tubulin in treated cells. This mechanism is crucial for disrupting cancer cell cycle progression .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. Results indicated that modifications to the thiazole structure significantly influenced antibacterial potency, with some derivatives achieving MIC values lower than those of standard antibiotics .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.